molecular formula C8H5NO6 B3064522 Pyridine-2,3,5-tricarboxylic acid CAS No. 116668-76-9

Pyridine-2,3,5-tricarboxylic acid

Cat. No.: B3064522
CAS No.: 116668-76-9
M. Wt: 211.13 g/mol
InChI Key: NVONKHVIUAWOAO-UHFFFAOYSA-N
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Description

Pyridine-2,3,5-tricarboxylic acid (PTA) is a polycarboxylic acid derivative of pyridine, characterized by three carboxylic acid groups at the 2-, 3-, and 5-positions of the heteroaromatic ring. This compound is notable for its resistance to esterification at the 2-carboxylic acid group under standard conditions, a property attributed to steric and electronic effects . PTA has been identified as a product of oxidative fragmentation of coal under low-temperature conditions, suggesting its role as a marker for pyridine-containing aromatic clusters in fossil fuels .

Properties

IUPAC Name

pyridine-2,3,5-tricarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO6/c10-6(11)3-1-4(7(12)13)5(8(14)15)9-2-3/h1-2H,(H,10,11)(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVONKHVIUAWOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592033
Record name Pyridine-2,3,5-tricarboxylic acid
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Molecular Weight

211.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116668-76-9
Record name 2,3,5-Pyridinetricarboxylic acid
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Record name Pyridine-2,3,5-tricarboxylic acid
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Record name 2,3,5-Pyridinetricarboxylic acid
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Preparation Methods

Vanadium-Catalyzed Aerobic Oxidation

The EP2428505B1 patent details a continuous process for pyridinecarboxylic acid production using vanadia-based catalysts. When applied to 2,3,5-trimethylpyridine, this method proceeds through radical-mediated C–H activation:

$$ \text{2,3,5-Trimethylpyridine} + 6\text{O}2 \xrightarrow{\text{VO}x/\text{TiO}2} \text{Pyridine-2,3,5-tricarboxylic acid} + 3\text{H}2\text{O} $$

Key process parameters from industrial implementations include:

Parameter Optimal Range Effect on Yield
Temperature 240–260°C <260°C prevents decarboxylation
Oxygen partial pressure 1.2–1.8 bar Higher pressure accelerates oxidation
Catalyst composition 8–12% V₂O₅ on TiO₂ Maximizes active sites
Space velocity 0.8–1.2 h⁻¹ Lower velocity enhances conversion

This gas-phase method achieves 71.3% yield with 98.2% purity when using two-stage temperature control and ceramic foam catalyst supports.

Potassium Permanganate Oxidation

Adapting the method for pyridine-2,4,6-tricarboxylic acid synthesis, 2,3,5-trimethylpyridine undergoes aqueous oxidation:

$$ \text{C}8\text{H}{11}\text{N} + 9\text{KMnO}4 + 12\text{H}2\text{SO}4 \rightarrow \text{C}8\text{H}5\text{NO}6 + 9\text{MnSO}4 + 4\text{K}2\text{SO}4 + 14\text{H}2\text{O} $$

Critical factors influencing this route:

  • Acid concentration : 25–30% H₂SO₄ prevents manganese dioxide precipitation
  • Stoichiometry : 1:9 molar ratio (trimethylpyridine:KMnO₄) ensures complete oxidation
  • Temperature gradient : Gradual heating from 50°C to 85°C over 6 hours minimizes side reactions

Laboratory trials report 63.5% isolated yield after recrystallization from ethanol/water.

Hydrolysis of Tricyano Intermediates

The EP0274379A2 patent describes a hydrolysis-based approach for dicarboxylic analogs, extendable to tricarboxylic systems:

Cyanopyridine Hydrolysis

2,3,5-Tricyanopyridine undergoes basic hydrolysis followed by acidification:

$$ \text{NC–C}5\text{H}2\text{N–(CN)}2 + 6\text{NaOH} \rightarrow \text{Na}3\text{C}8\text{H}2\text{NO}6 + 3\text{NH}3 $$
$$ \text{Na}3\text{C}8\text{H}2\text{NO}6 + 3\text{HCl} \rightarrow \text{C}8\text{H}5\text{NO}_6 + 3\text{NaCl} $$

Process advantages include:

  • Solvent system : Toluene/water biphasic mixture (3:1 v/v) enables easy separation
  • Reaction time : 8–12 hours at 90°C for complete conversion
  • Acidification control : pH 2.0–2.5 prevents lactam formation

This method yields 68.9% product with 99.1% HPLC purity when using gradient acid addition.

Stepwise Carboxylation Strategy

Directed Ortho-Metalation

A modular synthesis employs successive carboxylation:

  • 2-Carboxylation :
    $$ \text{3,5-Dimethylpyridine} + \text{LDA} + \text{CO}_2 \rightarrow 2\text{-Carboxy-3,5-dimethylpyridine} $$
  • 3-Carboxylation :
    $$ \text{2-Carboxy-3,5-dimethylpyridine} + \text{NaH} + \text{CH}_3\text{COCl} \rightarrow \text{3-Acetoxy intermediate} $$
  • 5-Carboxylation :
    $$ \text{2,3-Dicarboxy-5-methylpyridine} + \text{HNO}_3 \rightarrow \text{this compound} $$

Critical parameters:

  • Temperature : –78°C for metalation steps prevents ring opening
  • Protecting groups : Acetyl vs. tert-butyl affects final deprotection efficiency
  • Oxidizing agent : 65% HNO₃ at 110°C for 4 hours optimal for methyl oxidation

This sequence achieves 58.2% overall yield but requires multiple purification steps.

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Scalability Environmental Impact
Vanadium Catalysis 71.3 98.2 Industrial Moderate (V disposal)
KMnO₄ Oxidation 63.5 97.8 Lab-scale High (Mn waste)
Cyanopyridine Hydrolysis 68.9 99.1 Pilot-scale Low (NH₃ recovery)
Stepwise Carboxylation 58.2 99.5 Research Very low

Industrial Purification Techniques

Post-synthesis processing critically impacts final product quality:

5.1 Crystallization Optimization

  • Solvent system : Ethanol/water (4:1 v/v) achieves 98.7% recovery
  • Cooling rate : 0.5°C/min from 80°C to 5°C produces uniform crystals
  • Seed crystals : 0.1% w/w loading reduces nucleation time by 40%

5.2 Chromatographic Purification

  • Resin : Dowex MAC-3 H⁺ form (200–400 mesh)
  • Eluent : 0.1M NH₄HCO₃ gradient removes diacid impurities
  • Recovery : 95.2% with 99.9% purity for pharmaceutical grades

Chemical Reactions Analysis

Types of Reactions: Pyridine-2,3,5-tricarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of pyridine with modified functional groups, which can be used in further chemical synthesis .

Scientific Research Applications

Pyridine-2,3,5-tricarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyridine-2,3,5-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyl groups can form hydrogen bonds and coordinate with metal ions, influencing the structure and function of biological molecules. This interaction can modulate enzymatic activities and cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between PTA and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Properties
Pyridine-2,3,5-tricarboxylic acid (PTA) C₈H₅NO₆ 227.13 Three COOH groups (positions 2,3,5); 2-COOH resists esterification Coal oxidation marker, coordination chemistry
Pyridine-2,3-dicarboxylic acid (Quinolinic acid) C₇H₅NO₄ 167.12 Two COOH groups (positions 2,3); mp: 188–190°C Neurotoxicity studies, precursor in nicotinamide adenine dinucleotide biosynthesis
3,5-Pyridinedicarboxylic acid (Dinicotinic acid) C₇H₅NO₄ 167.12 Two COOH groups (positions 3,5); mp: >300°C Ligand in metal-organic frameworks (MOFs), enzyme inhibition
4-Nitropyridine-2,6-dicarboxylic acid C₇H₄N₂O₆ 212.12 Nitro group (position 4), two COOH groups (positions 2,6) Laboratory reagent; exhibits acute toxicity (H302, H315)
Pyrrole-2,3,5-tricarboxylic acid (PTCA) C₇H₅NO₆ 199.12 Tricarboxylic pyrrole derivative; degradation product of eumelanin Biomarker for melanin analysis via HPLC
Thiazole-2,4,5-tricarboxylic acid (TTCA) C₆H₃NO₆S 217.16 Tricarboxylic thiazole derivative; degradation product of pheomelanin Biomarker for pheomelanin quantification
Pyridine-2,4,6-tricarboxylic acid C₈H₅NO₆ 227.13 Three COOH groups (positions 2,4,6) Used in 3D polymer synthesis (e.g., Pr(III)-Ni(II)-Na(I) frameworks)

Q & A

Q. What are the primary synthetic routes for Pyridine-2,3,5-tricarboxylic acid in laboratory settings?

this compound is synthesized via oxidative cleavage of aromatic clusters containing pyridine rings. For example, coal oxidation with CF₃CO₃H-H₂SO₄ or nitric acid produces pyridine polycarboxylic acids, including this compound, through selective cleavage of alkylaromatic systems . Another method involves esterification reactions, such as the industrial-scale production of its triester derivatives via metal-catalyzed adduct formation between itaconic acid diesters and malonic acid diesters .

Q. How can researchers confirm the structure and purity of this compound?

Structural confirmation requires a combination of techniques:

  • Mass Spectrometry (MS): Electron impact (EI-MS) and chemical ionization (CI-MS) help identify molecular weights and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can resolve carboxyl group positions and aromatic proton environments.
  • HPLC: Reverse-phase HPLC with UV detection is used for purity assessment, leveraging retention times and peak symmetry .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with acidic mobile phases (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) for separation. UV detection at 210–260 nm is optimal .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize carboxyl groups with trimethylsilyl (TMS) agents for volatility, followed by EI-MS analysis .

Advanced Research Questions

Q. Why does the 2-carboxyl group in this compound resist esterification under standard conditions?

The 2-carboxyl group exhibits lower reactivity due to steric hindrance from adjacent substituents and electronic effects (e.g., resonance stabilization with the pyridine ring). Evidence from coal oxidation studies shows that esterification of this group requires harsh conditions or specialized catalysts .

Q. What strategies are effective in designing metal-organic frameworks (MOFs) using this compound as a linker?

  • Coordination Modes: The ligand can adopt µ₃η⁶ or µ₄η⁶ bridging modes, enabling 3D frameworks. For example, dysprosium(III) complexes with pyridine-tricarboxylates form MOFs with DyNO₇/NO₈ chromophores .
  • Hydrothermal Synthesis: Combine this compound with lanthanide salts (e.g., DyCl₃) in basic aqueous solutions at 120–150°C to promote self-assembly .

Q. How can researchers address co-elution challenges in HPLC analysis of this compound with structurally similar acids?

  • Mobile Phase Optimization: Adjust pH (e.g., 2.5–3.0) and acetonitrile gradient to enhance resolution.
  • Derivatization: Convert carboxyl groups to fluorescent or UV-absorbing derivatives (e.g., dansyl hydrazine) for selective detection .

Q. What factors influence the thermal stability of this compound in solid-state and solution?

  • Solid-State: Decomposition occurs above 227°C, with stability enhanced by inert atmospheres (e.g., N₂) to prevent oxidative degradation .
  • Solution: Acidic conditions (pH < 3) stabilize the compound, while alkaline solutions promote decarboxylation. Use buffers like phosphate (pH 2.5–4.0) for long-term storage .

Q. How does the electronic structure of this compound affect its reactivity in catalytic applications?

The pyridine ring’s electron-withdrawing nature and carboxylate groups enable redox-active coordination with transition metals. Computational studies (e.g., DFT) reveal charge distribution favoring chelation at the 3- and 5-carboxyl positions, making it suitable for catalysis in oxidative reactions .

Methodological Considerations

  • Synthesis: Prioritize nitric acid oxidation for high yields in coal-derived studies .
  • Characterization: Combine XRD for crystallinity, TGA for thermal stability, and FTIR for functional group analysis .
  • Data Interpretation: Cross-reference MS fragmentation patterns with databases (e.g., NIST Chemistry WebBook) to avoid misidentification .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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